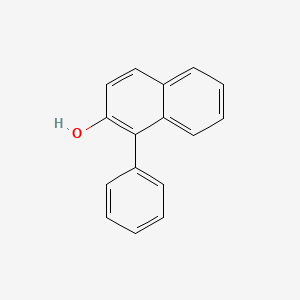

1-Phenylnaphthalen-2-ol

Descripción

Significance and Scope of 1-Phenylnaphthalen-2-ol within Organic Chemistry Research

This compound serves as a valuable precursor and building block in the synthesis of more complex organic molecules. researchgate.net Its structure, featuring both a naphthalene (B1677914) core and a phenyl substituent, allows for a variety of chemical transformations, making it a versatile tool for organic chemists.

Detailed research has demonstrated the utility of this compound in several key areas of organic synthesis. For instance, it has been employed as a reactant in palladium-catalyzed C-H functionalization and dearomatization reactions. In one study, this compound was reacted with 1,2-diphenylethyne in the presence of a palladium catalyst to yield a chiral spirocyclohexanone, a scaffold found in various bioactive molecules and materials. acs.org A scale-up of this reaction demonstrated its potential for practical applications, yielding the product in high yield and enantioselectivity. acs.org

Furthermore, the reactivity of the hydroxyl group and the aromatic rings of this compound allows for a range of transformations. The hydroxyl group can undergo O-arylation, as demonstrated in a one-pot double arylation reaction using diaryliodonium salts, leading to the formation of 2-phenoxy-1-phenylnaphthalene. frontiersin.org The aromatic system can participate in electrophilic substitution reactions, providing pathways to a diverse array of substituted derivatives.

The compound and its analogs are also investigated for their potential applications in materials science. The inherent fluorescence of the naphthalene core, combined with the structural variations possible through substitution, makes these compounds candidates for the development of novel fluorescent probes and materials for organic light-emitting diodes (OLEDs). acs.org

Historical Context of Naphthol-Phenyl Systems in Academic Literature

The study of naphthol-phenyl systems is rooted in the broader history of naphthalene and naphthol chemistry, which began with the isolation of naphthalene from coal tar in the early 19th century. ijrpr.com Naphthols, as hydroxyl derivatives of naphthalene, quickly became important intermediates in the synthesis of dyes and pigments. smu.edu The so-called "azo" pigments, many of which are based on the 1-arylhydrazone-2-naphthol skeleton, have been a significant class of synthetic organic pigments for over a century. researchgate.net

The investigation of phenyl-substituted naphthols is a more recent development, driven by the quest for new molecular architectures with specific electronic and steric properties. The synthesis of these systems often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the controlled formation of carbon-carbon bonds between the naphthalene and phenyl rings. For example, 6-bromo-1-phenylnaphthalen-2-ol has been prepared via a Suzuki-Miyaura reaction between 6-bromo-1-iodonaphthalen-2-ol (B2388685) and phenylboronic acid. researchgate.net

Early research into the fundamental properties of naphthols, such as the intramolecular interactions in different isomers, has provided a foundation for understanding more complex systems like this compound. For example, studies on the non-covalent interactions in cis- and trans-1-naphthol have shed light on the conformational preferences and stability of these molecules. smu.edu This fundamental knowledge is crucial for designing and predicting the behavior of more complex phenyl-naphthol derivatives in various chemical reactions and applications. The development of new synthetic methods, such as the selective electrophilic cyclization of ortho-carbonylarylacetylenols to produce 2-phenylnaphthalen-1-ol analogs, continues to expand the toolkit for accessing these valuable compounds. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O | nih.gov |

| Molecular Weight | 220.27 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 4919-96-4 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Room temperature, sealed in dry conditions | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85-7.82 (m, 2H), 7.51 (t, J = 7.5 Hz, 1H), 7.47-7.45 (m, 1H), 7.39-7.34 (m, 3H), 7.31-7.25 (m, 3H), 5.20 (s, 1H), 2.48 (s, 3H) (for 1-(m-Tolyl)naphthalen-2-ol) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 150.1, 139.5, 134.1, 133.3, 131.7, 129.5, 129.4, 129.3, 128.9, 128.1, 128.0, 126.4, 124.7, 123.3, 121.1, 117.3, 21.5 (for 1-(m-Tolyl)naphthalen-2-ol) | rsc.org |

| IR (KBr) | 3534, 2962, 2921, 2861, 2251, 1618, 1596, 1388, 1313, 1197, 1144, 909, 784, 743 cm⁻¹ (for 1-(m-Tolyl)naphthalen-2-ol) | rsc.org |

| HRMS (ESI) | m/z calculated for C₁₇H₁₄ONa [M+Na]⁺ 257.0942, found 257.0944 (for 1-(m-Tolyl)naphthalen-2-ol) | rsc.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVFTDDWQHAAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459089 | |

| Record name | 1-phenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4919-96-4 | |

| Record name | 1-phenylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Phenylnaphthalen 2 Ol and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions for 1-Phenylnaphthalen-2-ol Synthesis

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, providing efficient and versatile routes to complex organic molecules. The synthesis of this compound and its analogs has greatly benefited from these developments, with Suzuki-Miyaura, palladium-catalyzed, and copper-catalyzed coupling reactions being prominent strategies.

Suzuki-Miyaura Cross-Coupling Strategies for this compound Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction has been successfully employed for the synthesis of this compound. A common approach involves the coupling of 1-bromo-2-naphthol (B146047) or its protected derivatives with phenylboronic acid. core.ac.uk For instance, 6-bromo-1-phenylnaphthalen-2-ol has been prepared through the Suzuki-Miyaura cross-coupling of 6-bromo-1-iodonaphthalen-2-ol (B2388685) with phenylboronic acid. researchgate.net

The general applicability of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of substituted this compound derivatives by varying the substituents on both the naphthalene (B1677914) and the phenyl rings. nih.gov The reaction typically proceeds under mild conditions with high yields and excellent functional group tolerance. libretexts.orgjsynthchem.com

Table 1: Examples of Suzuki-Miyaura Coupling for this compound Synthesis

| Naphthalene Precursor | Boronic Acid | Catalyst System | Product | Reference |

| 1-Bromonaphthalen-2-ol | Phenylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | This compound | core.ac.uk |

| 6-Bromo-1-iodonaphthalen-2-ol | Phenylboronic acid | Not specified | 6-Bromo-1-phenylnaphthalen-2-ol | researchgate.net |

| 1-Bromo-2-naphthylaldehyde | Phenylboronic acid derivatives | Not specified | Precursors to (1-phenylnaphthalen-2-yl)acetic acid derivatives | tandfonline.com |

Palladium-Catalyzed Approaches to this compound and Related Scaffolds

Beyond the Suzuki-Miyaura reaction, palladium catalysis offers a diverse array of methods for the synthesis of this compound and related structures. These approaches often involve the activation of C-H bonds or the coupling of different types of organic precursors. For example, palladium-catalyzed reactions have been utilized in the synthesis of various carbazole (B46965) alkaloids from N-arylcyclohexane enaminones, demonstrating the versatility of this metal in constructing complex aromatic systems. mdpi.com

Palladium catalysts are effective for a range of coupling reactions, including those that form C-C bonds with high efficiency and selectivity. jsynthchem.comrsc.org These reactions can be tailored to produce specific isomers and can tolerate a variety of functional groups, making them highly valuable in synthetic chemistry. nih.gov For instance, palladium-catalyzed synthesis has been used to create arylnaphthoquinones, which are structurally related to phenylnaphthalenols and exhibit interesting biological activities. researchgate.net

Copper-Catalyzed Approaches to this compound Derivatives

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based systems for the synthesis of biaryl compounds. rsc.org While direct copper-catalyzed synthesis of this compound is less commonly reported, copper catalysis plays a crucial role in the synthesis of various substituted naphthol derivatives. rhhz.net

One notable application is the copper-catalyzed arylation of ketones. For example, a copper-catalyzed cyclization reaction has been developed for the synthesis of 1-naphthols through the dimerization of o-bromoacetophenones or their cross-cyclization with other ketones. rhhz.net This method proceeds via a copper-catalyzed arylation of the methyl ketone. Furthermore, copper-catalyzed selective ortho-arylations of 2-naphthol (B1666908) and phenol (B47542) derivatives using diaryliodonium salts have been developed, providing access to biaryls with hydroxyl groups. researchgate.net These methods can be adapted to synthesize precursors for this compound derivatives. For instance, dearomative azidation and peroxidation of β-naphthols, including 1-aryl substituted 2-naphthol derivatives, have been achieved using copper bromide as a catalyst. researchgate.net

Novel Cyclization and Rearrangement Pathways in the Synthesis of this compound Analogs

In addition to cross-coupling reactions, novel cyclization and rearrangement pathways offer powerful strategies for constructing the this compound scaffold and its analogs. These methods often involve the formation of the naphthalene ring system from acyclic or monocyclic precursors.

Electrophilic Cyclization Strategies for Phenylnaphthalenol Derivatives

Electrophilic cyclization is a versatile method for the synthesis of various carbo- and heterocyclic compounds. nih.goviastate.edu This strategy has been applied to the synthesis of substituted naphthalenes and 2-naphthols. A general approach involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov This methodology allows for the regioselective preparation of a wide variety of substituted naphthalenes under mild conditions.

Specifically, 3-iodo-2-naphthols can be synthesized in excellent yields through the cyclization of 1-aryl-3-alkyn-2-ones. nih.gov The reaction is believed to proceed through the anti-attack of the electrophile and the aromatic ring on the alkyne, forming a cationic intermediate that then deprotonates to yield the hydroxydihydronaphthalene, which subsequently aromatizes. nih.gov While direct synthesis of this compound via this method is not explicitly detailed, the synthesis of various substituted phenylnaphthalenol derivatives is feasible by choosing the appropriate starting materials. researchgate.net

Table 2: Electrophilic Cyclization for Naphthol Derivatives

| Starting Material | Electrophile | Product Type | Reference |

| Arene-containing propargylic alcohols | ICl, I2, Br2, NBS, PhSeBr | Substituted naphthalenes | nih.gov |

| 1-Aryl-3-alkyn-2-ones | ICl | 3-Iodo-2-naphthols | nih.gov |

| ortho-Alkynylarylkenones | (+)-CSA | 2-Phenylnaphthalen-1-ol intermediates | researchgate.net |

Intramolecular Cyclization in the Formation of Fused Polycyclic Systems from this compound Precursors

Precursors derived from this compound can undergo intramolecular cyclization to form complex fused polycyclic systems. For example, (1-phenylnaphthalen-2-yl)acetic acid derivatives have been used as precursors for the synthesis of benzo[c]phenanthren-5-ol (B14678025) derivatives through intramolecular cyclization. tandfonline.com However, under certain conditions with reagents like polyphosphoric acid (PPA) or a trifluoroacetic acid (TFA)-trifluoroacetic anhydride (B1165640) (TFAA) mixture, instead of the expected benzo[c]phenanthrene-5-ol derivatives, a dimeric intermolecular condensation product was formed in high yields. tandfonline.com

Another example of intramolecular cyclization involves gold-catalyzed reactions. A gold-catalyzed cascade protocol has been developed for assembling polycarbocyclic frameworks. nih.gov This method involves a β-aryl gold-carbene species generated via a 6-endo-dig diazo-yne cyclization, which then undergoes a [4+2]-cycloaddition with external alkenes. While not directly producing this compound, this methodology highlights the potential of intramolecular cyclization of appropriately substituted precursors to generate complex polycyclic structures.

Dimeric Intermolecular Condensation Phenomena in (1-Phenylnaphthalen-2-yl)-acetic Acid Derivative Synthesis

An interesting and somewhat unexpected observation has been made during the attempted intramolecular cyclization of (1-phenylnaphthalen-2-yl)-acetic acid derivatives. tandfonline.comscribd.comresearchgate.net While the goal was to synthesize benzo[c]phenanthren-5-ol derivatives through an acid-catalyzed ring closure, the reaction predominantly yielded a dimeric intermolecular condensation product instead. tandfonline.comscribd.comresearchgate.net This unusual outcome was observed when using reagents such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). tandfonline.comscribd.com

In contrast, the analogous intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives under the same conditions successfully produced the expected chrysen-6-ol derivatives in good to excellent yields. tandfonline.comscribd.com The formation of the dimeric product from the (1-phenylnaphthalen-2-yl)-acetic acid precursors highlights a competing reaction pathway that dominates over the desired intramolecular cyclization. This phenomenon underscores the subtle electronic and steric factors that can influence the course of a reaction, leading to unexpected yet synthetically interesting products. The dimeric products themselves represent a novel class of compounds with potential for further chemical exploration. tandfonline.comscribd.com

| Precursor | Reaction Condition | Expected Product | Observed Product | Yield of Dimeric Product |

| (1-Phenylnaphthalen-2-yl)-acetic acid derivatives | PPA or TFA-TFAA | Benzo[c]phenanthren-5-ol derivatives | Dimeric intermolecular condensation product | 42-87% scribd.com |

| (2-Phenylnaphthalen-1-yl)-acetic acid derivatives | PPA or TFA-TFAA | Chrysen-6-ol derivatives | Chrysen-6-ol derivatives | - |

Green Chemistry Principles in the Synthesis of this compound and Related Lignans

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Zeolites, which are crystalline aluminosilicates, have emerged as highly effective and reusable catalysts in organic synthesis. ijmr.net.inresearchgate.net In the context of 1-phenylnaphthalene (B165152) synthesis, zeolites can be used as a green reagent for the initial Friedel-Crafts reaction to produce the β-benzoyl propionic acid precursor. ijmr.net.inresearchgate.net Furthermore, nanozeolites have been successfully employed as a cyclizing reagent to form the 1-phenylnaphthalene framework, offering an alternative to traditional strong acids like polyphosphoric acid (PPA) and sulfuric acid (H₂SO₄). ijmr.net.inresearchgate.net The use of zeolites not only promotes cleaner reactions but also allows for easier catalyst separation and recycling. d-nb.infonih.govmdpi.com

Brønsted acidic ionic liquids (BAILs) represent another class of green catalysts that have found application in the synthesis of 1-phenylnaphthalene derivatives. scielo.org.zaajol.info These ionic liquids are non-volatile, thermally stable, and their acidity can be tuned. mdpi.comresearchgate.net For instance, acidic ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH]HSO₄) and 1-methylimidazolium (B8483265) hydrogen sulfate ([Hmim]HSO₄) have been shown to efficiently catalyze the three-component condensation of an aldehyde, β-naphthol, and an amine to produce 1-aminoalkyl-2-naphthol derivatives under solvent-free conditions. scielo.org.zaajol.info This methodology offers several advantages, including high yields, short reaction times, and the reusability of the catalyst, aligning well with the principles of green chemistry. scielo.org.za

| Catalyst | Reaction Type | Substrates | Product | Key Advantages |

| Nanozeolite | Friedel-Crafts & Cyclization | Benzene, Succinic anhydride, Aryl aldehydes | 1-Phenylnaphthalene | Reusable, Alternative to strong acids ijmr.net.inresearchgate.net |

| Brønsted Acidic Ionic Liquids (e.g., [Et₃NH]HSO₄) | Three-component condensation | Aldehyde, β-Naphthol, Amine | 1-Aminoalkyl-2-naphthol | Solvent-free, Reusable, High yields scielo.org.zaajol.info |

"Grindstone chemistry," a form of mechanochemistry, offers a simple, efficient, and environmentally friendly approach to organic synthesis by carrying out reactions in the solid state with minimal or no solvent. chowgules.ac.inresearchgate.net This technique has been successfully applied to the synthesis of 1-aminoalkyl-2-naphthol derivatives. ijcmas.com By grinding a mixture of an aldehyde, 2-naphthol, and an amine, often with a catalytic amount of an acid like methanesulfonic acid, the desired products can be obtained in good to excellent yields. chowgules.ac.inijcmas.com

The advantages of this solvent-free method include operational simplicity, rapid reaction times, and easy product isolation, often just requiring a simple work-up with water to remove the catalyst. chowgules.ac.inijcmas.comresearchgate.net This approach avoids the use of volatile and often hazardous organic solvents, making it a greener alternative to traditional solution-phase synthesis. nih.gov

Microwave irradiation and ultrasonication are two energy-efficient techniques that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijmr.net.innih.gov These methods have been effectively utilized in the synthesis of 1-phenylnaphthalene and its derivatives. ijmr.net.inresearchgate.netresearchgate.net

For example, the synthesis of 1-phenylnaphthalene from β-benzoyl propionic acid, an aryl aldehyde, and acetic anhydride, followed by cyclization, can be significantly enhanced by microwave irradiation. researchgate.net Similarly, ultrasonication has been employed to improve the efficiency of the synthesis of the β-benzoyl propionic acid precursor using a nanozeolite catalyst. researchgate.net These non-conventional energy sources provide a green alternative by reducing reaction times and energy consumption. ijmr.net.in

Multicomponent Reaction Approaches for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgresearchgate.netnih.gov This approach is particularly valuable for the synthesis of libraries of structurally diverse compounds in a time- and resource-efficient manner. researchgate.net

A prominent example in the context of this compound is the three-component synthesis of 1-aminoalkyl-2-naphthol derivatives. ajol.infoijcmas.com This reaction typically involves the condensation of an aldehyde, 2-naphthol, and an amine or amide. scielo.org.za The use of catalysts such as Brønsted acidic ionic liquids can facilitate this transformation under mild and often solvent-free conditions. scielo.org.zaajol.info The versatility of MCRs allows for the introduction of a wide range of substituents on the final product by simply varying the starting components, making it a powerful tool for generating diverse libraries of this compound derivatives for biological screening. mdpi.com

Directed Metalation Group (DMG) Strategies in the Functionalization of Naphthol Scaffolds

Directed metalation group (DMG) strategies provide a powerful and regioselective method for the functionalization of aromatic rings. baranlab.orgnih.gov A DMG is a functional group that directs the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent, through a coordination-induced proximity effect. baranlab.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. psu.edudal.ca

In the context of naphthol scaffolds, the hydroxyl group itself or a derivative, such as a carbamate (B1207046), can act as a DMG. nih.govacs.org For instance, an O-naphthyl carbamate can direct lithiation to the adjacent C-1 or C-3 position, allowing for the regioselective introduction of functional groups. acs.org This strategy has been employed to synthesize a variety of substituted naphthalenes with high precision. dal.ca While the direct application to this compound itself is less documented, the principles of DMG chemistry offer a promising avenue for the selective functionalization of the naphthalene core in these molecules, providing access to derivatives that would be difficult to obtain through other methods. psu.edu

Free-Radical Mediated Arylation Strategies for Naphthols

Free-radical mediated arylation offers a potent and increasingly utilized strategy for forging C-C bonds in the synthesis of this compound and its derivatives. These methods provide valuable alternatives to conventional transition-metal-catalyzed cross-coupling reactions, often featuring milder reaction conditions and a broad tolerance for various functional groups. The core principle of these transformations lies in the generation of aryl radicals from accessible precursors, which then react with the naphthol substrate.

A prominent approach within this category is the use of persulfate salts, such as potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), as oxidants. nih.govrsc.org These persulfate-mediated reactions can generate aryl radicals from precursors like arylboronic acids. The persulfate initiates the homolytic cleavage of the carbon-boron bond, producing an aryl radical that subsequently adds to the naphthol. This is often followed by an oxidative aromatization step to yield the 1-aryl-2-naphthol product. A key advantage of this method is the ability to conduct these reactions in aqueous media, aligning with the principles of green chemistry. nih.govrsc.org

Another significant advancement is the application of photoredox catalysis. nih.govmanchester.ac.uk In these systems, a photocatalyst, when irradiated with visible light, can initiate single-electron transfer (SET) processes. nih.gov This enables the generation of aryl radicals from a variety of precursors, including aryldiazonium salts and aryl halides, under exceptionally mild conditions. manchester.ac.ukacs.org Photoredox catalysis provides a high level of control, which can minimize side reactions and often results in high product yields.

Transition-metal-free arylation methods have also been developed, relying on organic reagents or mediators to facilitate the radical process. beilstein-journals.org For example, diaryliodonium salts can serve as aryl radical sources in the presence of a base. beilstein-journals.orgresearchgate.net These methods circumvent the costs and potential toxicity associated with transition metals. beilstein-journals.org A study by Solorio-Alvarado and co-workers detailed a one-pot, base-free double arylation of naphthols using diaryliodonium salts as the aryl donor at room temperature. beilstein-journals.orgfrontiersin.orgnih.govnih.gov In this process, a novel radical precursor, [1,1´-oxybis(2,2,6,6-tetramethylpiperidine)], generates a tetramethylpiperidinyl radical that reacts with the 2-naphthol to form an oxygen-centered radical, which is in resonance with its carbon-centered counterpart. beilstein-journals.orgfrontiersin.orgnih.gov These naphthyl radicals then react with the diaryliodonium salt to yield the arylated product. frontiersin.orgnih.gov

The regioselectivity of these radical arylations is a crucial factor. For 2-naphthol, the incoming aryl radical predominantly attacks the C1 position, leading to 1-aryl-2-naphthols. oup.combeilstein-journals.org This selectivity is dictated by the electronic properties of the naphthol ring and the stability of the resulting radical intermediate, with the hydroxyl group at C2 directing the arylation to the adjacent C1 position.

The scope of these free-radical mediated arylation reactions is extensive, accommodating a wide array of substituted naphthols and aryl radical precursors. This versatility enables the synthesis of a diverse library of this compound derivatives with varied substitution patterns on the phenyl ring.

Table 1: Examples of Free-Radical Mediated Arylation of 2-Naphthol

| Arylating Agent | Oxidant/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

| Diphenyliodonium nitrate | Na₂CO₃ | Cyclohexane | - | This compound | - | beilstein-journals.orgresearchgate.net |

| Diphenyliodonium nitrate | TMP₂O | 1,4-Dioxane/H₂O | 80°C, 8h | 1-Phenyl-2-(phenoxy)naphthalene | - | researchgate.net |

| Phenylboronic acid | K₂S₂O₈ | - | - | This compound | - | rsc.org |

| Aryl Diazonium Salts | Eosin Y | - | Visible Light | 1-Arylnaphthalen-2-ols | - | acs.org |

Mechanistic Investigations of Reactions Involving 1 Phenylnaphthalen 2 Ol

Elucidation of Palladium-Catalyzed C-H Functionalization Mechanisms with 1-Phenylnaphthalen-2-ol Substrates

The functionalization of otherwise inert C-H bonds is a central goal in modern organic synthesis, and palladium catalysis has emerged as a powerful tool for this purpose. researchgate.net For substrates like this compound, the hydroxyl group can act as a directing group, facilitating the selective activation of specific C-H bonds, typically at the ortho position. The mechanisms of these transformations are generally understood to proceed through one of several catalytic cycles, most commonly involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates. snnu.edu.cn

A prevalent mechanistic pathway is the Pd(II)/Pd(0) cycle, which often begins with a concerted metalation-deprotonation (CMD) step. snnu.edu.cn In this process, the Pd(II) catalyst coordinates to the directing group (the hydroxyl of the naphthol), bringing the metal center into proximity with the target C-H bond. This facilitates C-H bond cleavage to form a cyclopalladated intermediate, a key species in these reactions. nih.gov This palladacycle can then react with a coupling partner. Subsequent reductive elimination releases the functionalized product and a Pd(0) species. An oxidant is then required to regenerate the active Pd(II) catalyst to close the catalytic cycle. snnu.edu.cn

Alternatively, a Pd(II)/Pd(IV) catalytic cycle can be operative, particularly when strong oxidants are used. nih.gov The cycle commences similarly with the formation of a Pd(II) palladacycle. This intermediate is then oxidized by an external agent (such as hypervalent iodine reagents like PhI(OAc)₂) to a high-valent Pd(IV) species. nih.gov The desired C-C or C-heteroatom bond is then formed via reductive elimination from this Pd(IV) center, which regenerates the Pd(II) catalyst directly. snnu.edu.cnnih.gov Detailed mechanistic studies, including kinetic analyses and the isolation of intermediates, have shown that C-H activation is often the rate-determining step in these catalytic cycles. rsc.orgscispace.com

| Mechanistic Step | Description | Relevant Catalytic Cycle | Key Intermediates |

|---|---|---|---|

| C-H Activation / Palladation | Cleavage of a C-H bond and formation of a Pd-C bond, often directed by the hydroxyl group via a Concerted Metalation-Deprotonation (CMD) mechanism. snnu.edu.cnscispace.com | Pd(II)/Pd(0) & Pd(II)/Pd(IV) | Cyclopalladated Pd(II) complex |

| Oxidative Addition / Oxidation | Reaction of the palladacycle with an oxidant or coupling partner. In the Pd(II)/Pd(IV) cycle, this is a formal two-electron oxidation of the metal center. nih.gov | Pd(II)/Pd(IV) | Pd(IV) species |

| Transmetalation | Transfer of an organic group from another organometallic reagent to the palladium center. snnu.edu.cn | Pd(II)/Pd(0) | Di-organo-Pd(II) complex |

| Reductive Elimination | Formation of the final C-C or C-heteroatom bond from the palladium intermediate, with a reduction in the oxidation state of palladium. snnu.edu.cn | Pd(II)/Pd(0) & Pd(II)/Pd(IV) | Functionalized Product, Pd(0) or Pd(II) catalyst |

| Catalyst Regeneration | Oxidation of Pd(0) back to the active Pd(II) state by an external oxidant. snnu.edu.cn | Pd(II)/Pd(0) | Active Pd(II) catalyst |

Radical-Mediated Pathways in the Arylation of Naphthols, Including this compound Precursors

While many arylation reactions proceed through organometallic cycles, radical-mediated pathways offer an alternative mechanistic manifold for the functionalization of naphthols and their precursors. These reactions often utilize hypervalent iodine(III) reagents, such as diaryliodonium salts, which can serve as sources of aryl radicals. researchgate.net

One proposed mechanism involves the generation of aryl radicals through the reduction of a diaryliodonium salt. researchgate.net This can be initiated by various means, including photochemical activation or interaction with a transition metal. Once formed, the electrophilic aryl radical can attack the electron-rich naphthol ring. For a 2-naphthol (B1666908) precursor, this can lead to the formation of a C-centered radical at the C1 position. Subsequent steps, such as hydrogen atom abstraction or oxidation followed by deprotonation, would lead to the formation of the arylated product, such as this compound. researchgate.net

A notable discovery is the dual reactivity of naphthols, which can lead to a one-pot double arylation through sequential C-C and O-C bond formation. researchgate.net This process is initiated by the formation of a C-centered naphthyl radical, which chemoselectively reacts with the diaryliodonium salt to form the C-arylated product. The resulting 1-aryl-2-naphthol can then be deprotonated to form a naphthoxide, which can be oxidized to an O-centered radical. This oxygen radical subsequently reacts with another equivalent of the diaryliodonium salt to achieve O-arylation. This sequential radical-mediated process highlights a unique activation mode of diaryliodonium salts. researchgate.net

| Step | Description | Key Species | Reagents |

|---|---|---|---|

| Radical Initiation | Generation of an aryl radical from a precursor. researchgate.net | Aryl radical (Ar•) | Diaryliodonium salts (Ar₂IOTf) |

| Radical Addition | Attack of the aryl radical on the electron-rich naphthol ring. researchgate.net | C-centered radical intermediate | Naphthol substrate |

| Aromatization | Formation of the C-arylated naphthol product via hydrogen abstraction or oxidation/deprotonation. | 1-Aryl-2-naphthol | - |

| O-Radical Formation (for double arylation) | Deprotonation of the hydroxyl group followed by one-electron oxidation to form an O-centered radical. researchgate.net | Naphthoxyl radical | Base, Oxidant |

| O-Arylation | Reaction of the O-centered radical with the aryl source to form the O-arylated product. researchgate.net | 1-Aryl-2-aryloxynaphthalene | Diaryliodonium salts |

Detailed Mechanistic Insights into Cyclization Reactions for this compound Analogs

The synthesis of the this compound nucleus and its analogs often relies on powerful cyclization reactions. Mechanistic studies have revealed that the outcome of these reactions can be highly dependent on the choice of catalyst and reaction conditions, leading to different structural motifs from a common precursor. rsc.orgresearchgate.net

A key strategy for synthesizing 2-phenylnaphthalen-1-ol analogs involves the selective electrophilic cyclization of ortho-alkynylarylketones. rsc.orgbohrium.com The mechanism is proposed to proceed via activation of the alkyne by an acid catalyst. When a Brønsted acid like (+)-CSA is used, the reaction selectively proceeds through a 6-endo-dig cyclization pathway. This involves the attack of the carbonyl oxygen onto the activated alkyne, forming a six-membered ring intermediate. A subsequent Nazarov-type electrocyclization or rearrangement, followed by aromatization, yields the 2-phenylnaphthalen-1-ol core structure. rsc.orgresearchgate.net This pathway's selectivity is crucial, as it outcompetes a potential 5-exo-dig cyclization that would lead to a different product, cyclopenta[a]naphthalenol. bohrium.com

Interestingly, switching the catalyst from a Brønsted acid to a Lewis acid such as Bismuth(III) triflate (Bi(OTf)₃) can completely alter the mechanistic pathway. rsc.orgresearchgate.net With Bi(OTf)₃, the 5-exo-dig cyclization mode is favored, leading to the formation of cyclopenta[a]naphthalenol products. This highlights the critical role of the catalyst in controlling the regioselectivity of the initial cyclization step. Another related mechanism involves the gold(I)-catalyzed cyclization of 2-alkenylphenyl carbonyl compounds. campushomepage.com In this process, the Au(I) catalyst acts as an oxophilic Lewis acid to activate the carbonyl group, facilitating an intramolecular hydroarylation/cyclization cascade that, after dehydration, leads to the formation of the naphthalene (B1677914) scaffold. campushomepage.com

Role of Catalysts and Ligands in Modulating Reaction Pathways for this compound Transformations

In transition metal-catalyzed reactions, particularly those involving palladium, the choice of catalyst and supporting ligands is paramount in dictating the reaction's efficiency, selectivity, and even the operative mechanistic pathway. nih.gov Ligands are not merely spectator species; they actively participate in the catalytic cycle by modulating the steric and electronic properties of the metal center. enscm.fr

The primary role of ligands is to alter the reactivity of the metal catalyst, which in turn affects the activation energy of key steps like C-H activation, oxidative addition, and reductive elimination. nih.gov For instance, in palladium-catalyzed C-H functionalization, electron-donating ligands can increase the nucleophilicity of the palladium center, potentially accelerating C-H cleavage. enscm.fr Conversely, the steric bulk of a ligand can facilitate the final reductive elimination step to release the product. nih.gov

| Ligand Property | Effect on Palladium Catalyst | Impact on Reaction Mechanism | Example Ligand Types |

|---|---|---|---|

| Electron-Donating Character | Increases electron density and nucleophilicity of the Pd center. | Can facilitate oxidative addition and C-H activation steps. enscm.fr | Alkylphosphines, N-Heterocyclic Carbenes (NHCs) |

| Steric Bulk | Creates a sterically hindered environment around the metal center. | Promotes reductive elimination; can influence regioselectivity. nih.gov | Buchwald-type phosphines (e.g., XPhos, SPhos) |

| Bite Angle (for bidentate ligands) | Affects the geometry and stability of intermediates. | Influences the rate and selectivity of reductive elimination. | Diphosphine ligands (e.g., BINAP, dppf) |

| Hemilability | One coordinating atom can reversibly dissociate, creating a vacant site. | Facilitates substrate coordination and product release. | S,O-ligands, P,O-ligands |

| Strong Coordination | Forms stable catalyst complexes, preventing decomposition or precipitation. nih.gov | Increases catalyst lifetime and turnover number. | N-Heterocyclic Carbenes (NHCs), Chelating phosphines |

Chemo- and Regioselectivity in the Functionalization of the this compound Nucleus

Achieving chemo- and regioselectivity is a significant challenge in the functionalization of complex aromatic molecules like this compound, which possesses multiple reactive sites. The outcome of a reaction is determined by a subtle interplay of factors including directing groups, catalyst and ligand choice, and reaction conditions. nih.govresearchgate.net

The hydroxyl group of the naphthol is a powerful directing group, capable of guiding metal catalysts to specific C-H bonds, most commonly the peri-C8 and ortho-C3 positions. researchgate.net For instance, palladium-catalyzed C-H arylation of 1-naphthol (B170400) derivatives often shows high selectivity for the C8 position due to the formation of a stable six-membered palladacycle intermediate involving the hydroxyl group. nih.gov However, switching the metal catalyst can alter this selectivity. Ruthenium catalysts, for example, have also been successfully employed for the C8 arylation of 1-naphthols. nih.govnih.gov

Beyond directing group effects, the choice of reagents can completely switch the reaction pathway and its selectivity. As discussed previously, the acid-catalyzed cyclization of ortho-alkynylarylketones demonstrates remarkable chemo- and regioselectivity. rsc.orgresearchgate.net Using a Brønsted acid selectively yields this compound analogs via a 6-endo-dig cyclization, effectively functionalizing the C1 and C2 positions to build the naphthalene core. bohrium.com In contrast, a Lewis acid like Bi(OTf)₃ shuts down this pathway and favors a 5-exo-dig cyclization, yielding a completely different fused-ring system (cyclopenta[a]naphthalenol). rsc.orgresearchgate.net This illustrates how the catalyst's interaction with the substrate dictates which of the competing mechanistic pathways is energetically favored, thereby controlling the final product structure. DFT calculations are often employed to rationalize these observed selectivities, revealing that subtle differences in the energy barriers of transition states are responsible for the selective bond formation. nih.gov

Derivatization and Functionalization Studies of 1 Phenylnaphthalen 2 Ol

Acylation and Tosylation of the Hydroxyl Group in 1-Phenylnaphthalen-2-ol

Acylation: The conversion of this compound to its corresponding acetate (B1210297) ester, 1-phenylnaphthalen-2-yl acetate, is a common acylation reaction. This process typically involves reacting the phenol (B47542) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst.

Tosylation: Tosylation involves the reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. This reaction yields 1-phenylnaphthalen-2-yl 4-methylbenzenesulfonate, converting the hydroxyl group into a good leaving group (tosylate) for nucleophilic substitution reactions.

| Reaction | Reagent | Product | Purpose |

| Acylation | Acetic anhydride or Acetyl chloride | 1-Phenylnaphthalen-2-yl acetate | Protection of the hydroxyl group, modification of electronic properties |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1-Phenylnaphthalen-2-yl 4-methylbenzenesulfonate | Conversion of the hydroxyl group into a good leaving group |

Halogenation and Other Electrophilic Aromatic Substitution Reactions of this compound

The electron-rich naphthalene (B1677914) ring system of this compound is susceptible to electrophilic aromatic substitution reactions, with the hydroxyl group acting as a powerful activating and ortho-, para-directing group. utexas.edu Halogenation is a prominent example of such transformations.

The regioselectivity of these reactions is influenced by both the activating hydroxyl group and the steric hindrance imposed by the phenyl group at the 1-position. Electrophilic attack is generally favored at the positions ortho and para to the hydroxyl group. utexas.edu Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commakingmolecules.com

Recent advancements in halogenation methods include the use of visible-light-driven reactions, which offer milder conditions and improved efficiency. mdpi.com Enzymatic halogenation also presents a green and selective alternative for the synthesis of halogenated organic compounds. nih.gov

| Reaction Type | Common Reagents | Expected Products |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted this compound derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound derivatives |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted this compound derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted this compound derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted this compound derivatives |

Dearomatization and Reduction Strategies for this compound and Its Derivatives

Dearomatization reactions of naphthalene derivatives, including this compound, provide access to valuable, non-aromatic carbocyclic frameworks. These transformations are challenging due to the inherent stability of the aromatic system. Catalytic methods, particularly those employing transition metals, have emerged as powerful tools for achieving dearomatization under milder conditions.

Recent studies have demonstrated the palladium-catalyzed intermolecular allylic dearomatization of β-naphthol derivatives. Furthermore, photoredox catalysis has enabled the intermolecular hydroalkylative dearomatization of naphthalenes. researchgate.net Asymmetric dearomatization strategies have also been developed, allowing for the enantioselective synthesis of complex polycyclic structures. For instance, a silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes has been reported. nih.gov

Reduction of the naphthalene core of this compound and its derivatives can lead to partially or fully saturated ring systems, such as tetralones, after further synthetic manipulations. nih.gov

Formation of Chiral Spirocycles from this compound through Asymmetric Catalysis

The synthesis of chiral spirocycles is a significant area of research due to their prevalence in natural products and their potential as scaffolds in medicinal chemistry. Asymmetric catalysis has been instrumental in the enantioselective construction of these complex three-dimensional structures from planar aromatic precursors like this compound.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of spirocyclic compounds. rsc.orgnih.gov For instance, the Sharpless asymmetric dihydroxylation of a styrene (B11656) derivative followed by cyclization has been used to produce chiral spirocyclic 2-benzopyrans. nih.gov Chiral boron enolates have been employed in asymmetric aldol (B89426) reactions to generate homochiral spirocyclic lactones, pyrrolidines, and tetrahydrofurans. rsc.org Additionally, catalytic enantioselective methods have been developed for the synthesis of chiral spirocyclic 1,3-diketones. rsc.org

Aminomethylation and Related C-N Bond Formations on this compound Scaffolds

The introduction of nitrogen-containing functional groups onto the this compound scaffold is of significant interest for the development of novel ligands and biologically active molecules. The Mannich reaction is a classic and versatile method for the aminomethylation of phenols. wikipedia.org

In the context of naphthols, the Mannich reaction involves the condensation of the naphthol, an aldehyde (commonly formaldehyde), and a primary or secondary amine to yield a β-amino-carbonyl compound known as a Mannich base. wikipedia.org For instance, the reaction of 2-naphthol (B1666908), formaldehyde, and aniline (B41778) produces 1-phenylaminomethyl-naphthalen-2-ol. scialert.netresearchgate.net Similarly, a three-component condensation of 2-naphthol, benzaldehyde, and butan-1-amine affords 1-[(butylamino)(phenyl)methyl]naphthalen-2-ol. nih.govresearchgate.net

The position of aminomethylation on the naphthalene ring is influenced by the reaction conditions and the substitution pattern of the naphthol. Phenolic Mannich bases are typically formed with the aminomethyl group at a position ortho to the hydroxyl group. lew.ro

| Reactants | Product | Reaction Type |

| 2-Naphthol, Formaldehyde, Aniline | 1-Phenylaminomethyl-naphthalen-2-ol scialert.netresearchgate.net | Mannich Reaction |

| 2-Naphthol, Benzaldehyde, Butan-1-amine | 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol nih.govresearchgate.net | Betti-type Reaction |

Integration of this compound into Complex Molecular Architectures

The this compound moiety serves as a valuable building block for the construction of more complex and functionally diverse molecular architectures. Its rigid and extended aromatic system, coupled with the reactive hydroxyl group, allows for its incorporation into larger supramolecular assemblies, polymers, and intricate organic frameworks.

The derivatized forms of this compound can be utilized in cross-coupling reactions to form C-C and C-N bonds, further extending the molecular complexity. nih.govrsc.org For example, the tosylated derivative can undergo nucleophilic substitution reactions to link the naphthalene core to other molecular fragments.

Furthermore, the dearomatization products of this compound derivatives provide access to three-dimensional structures that can be further elaborated into natural product analogues and other complex targets. nih.gov The ability to construct chiral spirocycles from this scaffold also opens avenues for its use in the synthesis of stereochemically rich and biologically active molecules.

Theoretical Chemistry and Computational Studies of 1 Phenylnaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of 1-Phenylnaphthalen-2-ol

Quantum chemical calculations are fundamental to determining the electronic structure of molecules, which in turn governs their reactivity. By solving approximations of the Schrödinger equation, these methods can map out the distribution of electrons within this compound and identify regions that are susceptible to electrophilic or nucleophilic attack.

Detailed research findings from computational studies on related naphthalene (B1677914) derivatives provide a framework for understanding this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. samipubco.com A smaller gap generally implies higher reactivity.

For instance, DFT calculations on the parent naphthalene molecule show a HOMO-LUMO gap of 4.75 eV, which provides a baseline for understanding the electronic effects of substituents. samipubco.com In this compound, the presence of the hydroxyl (-OH) and phenyl (-C6H5) groups significantly alters the electronic landscape. The hydroxyl group, being an electron-donating group, would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation. The phenyl group's orientation relative to the naphthalene core will influence the extent of π-conjugation, affecting both HOMO and LUMO levels.

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative predictions of a molecule's behavior. These descriptors help in understanding the chemical reactivity and stability of compounds. samipubco.com

Table 1: Calculated Electronic Properties of a Naphthalene Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.13 | Electron-donating capability |

| LUMO Energy | -1.38 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.75 | Chemical reactivity and stability |

Data is for the parent naphthalene molecule calculated using DFT/aug-cc-pVQZ basis set as a reference. samipubco.com

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for this compound Pathways

Density Functional Theory (DFT) has become a standard tool for elucidating complex reaction mechanisms at the molecular level. scienceopen.commdpi.com By calculating the potential energy surface (PES) for a given reaction, DFT can identify transition states, intermediates, and the most energetically favorable reaction pathways.

For reactions involving naphthol derivatives, DFT studies have been instrumental in resolving mechanistic questions. A notable example is the investigation of the reaction between 2-naphthol (B1666908) and N-methyl-N-phenylhydrazine. researchgate.netnih.gov In this study, DFT calculations were used to evaluate four distinct possible pathways: two amination mechanisms and two rearrangement processes. The calculations, performed using functionals like B3LYP, showed that the α-amination pathway had Gibbs free energies that were 6 to 20 kcal/mol lower than the other potential routes. researchgate.netnih.gov This computational finding was in excellent agreement with experimental observations, which identified 1-amino-2-naphthol (B1212963) as the primary product. researchgate.netnih.gov

This approach can be directly applied to understand the synthesis and subsequent reactions of this compound. For example, in a palladium-catalyzed synthesis of substituted naphthalenes, DFT could be used to model the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps. Such calculations would clarify the role of ligands, the geometry of intermediates, and the energy barriers associated with each step, providing a detailed picture of the reaction mechanism. nih.gov The choice of functional and basis set, such as M06-2X/6-31+G(d,p), is crucial for obtaining accurate results, especially when dealing with complex transition metal catalysis or subtle non-covalent interactions. mdpi.com

Investigation of Tautomerism and Conformational Landscapes of Naphthol-Phenyl Systems

The structure of this compound is not static; it exists in a dynamic equilibrium of different tautomers and conformers. Tautomerism, the migration of a proton, is a key phenomenon in naphthol systems, leading to an equilibrium between the enol (naphthol) form and the keto (naphthalenone) form. While the enol form is generally favored due to the stability conferred by the aromatic ring, the presence and position of substituents can influence this equilibrium. acs.org

Computational studies on related systems, such as (arylazo)naphthols and other intramolecularly hydrogen-bonded structures, have shown that the keto form can be significantly populated. researchgate.net DFT and other high-level methods like LPNO-CEPA/1 are used to calculate the relative energies of the tautomers and the energy barrier for their interconversion. researchgate.net For this compound, the equilibrium would involve the transfer of the hydroxyl proton to the C1 carbon, disrupting the aromaticity of one of the naphthalene rings.

In addition to tautomerism, the molecule's conformational landscape is defined by the rotation around the single bond connecting the phenyl group to the naphthalene core. The dihedral angle of this bond determines the degree of steric hindrance and the extent of electronic conjugation between the two ring systems. DFT calculations can map the potential energy surface as a function of this dihedral angle to identify the lowest energy conformers (global minima) and the rotational barriers between them. nih.gov The interplay between the phenyl group's conformation and the potential for intramolecular hydrogen bonding with the hydroxyl group is a critical aspect that can be explored through computational modeling.

Table 2: Relative Energies of Tautomers in a Substituted Phenol (B47542) System

| Tautomer | Relative Gibbs Free Energy (ΔG) | Stability |

|---|---|---|

| Enol Form | 0.00 kcal/mol | Most Stable |

| Keto Form | > 10 kcal/mol | Less Stable |

Illustrative data based on general findings for phenol systems where aromaticity strongly favors the enol form. acs.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Phenylnaphthalen 2 Ol

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. For 1-phenylnaphthalen-2-ol (C₁₆H₁₂O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition. The theoretical exact mass of this compound is 220.0888 g/mol .

In addition to molecular formula confirmation, mass spectrometry provides insights into the molecule's structure through analysis of its fragmentation patterns. Under electron ionization (EI), the molecular ion (M⁺˙) of this compound would be observed, and subsequent fragmentation would likely proceed through several pathways characteristic of aromatic alcohols.

Expected Fragmentation Pathways:

Loss of a hydrogen atom: A peak at [M-1]⁺ corresponding to the loss of the phenolic hydrogen, resulting in a stable phenoxide radical cation.

Loss of carbon monoxide (CO): A peak at [M-28]⁺ could arise from the cleavage of the hydroxyl group and subsequent rearrangement, a common fragmentation for phenols.

Cleavage of the phenyl group: A fragment corresponding to the phenyl cation ([C₆H₅]⁺) at m/z 77.

Naphthyl-containing fragments: Fragmentation could also yield ions corresponding to the naphthyl moiety.

A hypothetical fragmentation pattern is summarized in the table below.

| m/z (Hypothetical) | Proposed Fragment | Formula |

| 220 | Molecular Ion [M]⁺˙ | [C₁₆H₁₂O]⁺˙ |

| 219 | [M-H]⁺ | [C₁₆H₁₁O]⁺ |

| 192 | [M-CO]⁺˙ | [C₁₅H₁₂]⁺˙ |

| 115 | Naphthalen-2-ol fragment | [C₁₀H₇O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to assign all proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, as well as a signal for the hydroxyl proton. The aromatic region (typically 7.0-8.5 ppm) would be complex due to spin-spin coupling between adjacent protons. The hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display 16 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon bearing the hydroxyl group would appear in the downfield region typical for phenolic carbons (around 150-160 ppm). The other aromatic carbons would resonate in the 110-140 ppm range.

2D NMR:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to assign adjacent protons within the phenyl and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity between the phenyl and naphthalene rings and for assigning quaternary carbons.

Below are tables of predicted chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H's | 7.2 - 8.2 | Multiplets |

Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (Phenolic) | 150 - 158 |

| C-Phenyl (ipso) | 138 - 142 |

| Aromatic CHs | 115 - 135 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group and the aromatic rings.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-O Stretch: A strong band around 1200-1260 cm⁻¹ would correspond to the stretching vibration of the phenolic C-O bond.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C Bending: Several sharp absorptions in the 1450-1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. Due to the extended conjugated system of the phenylnaphthalene core, this compound is expected to absorb UV radiation. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The presence of the hydroxyl group as an auxochrome would be expected to cause a bathochromic (red) shift of the absorption maxima compared to the parent 1-phenylnaphthalene (B165152).

Expected Spectroscopic Data

| Technique | Expected Absorption/Band | Functional Group/Transition |

|---|---|---|

| IR | ~3400 cm⁻¹ (broad) | O-H stretch |

| IR | ~3050 cm⁻¹ (sharp) | Aromatic C-H stretch |

| IR | 1500-1600 cm⁻¹ (multiple sharp bands) | Aromatic C=C bending |

| IR | ~1230 cm⁻¹ (strong) | C-O stretch |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (Phenyl-Naphthyl) | 45-60° |

Chromatographic Techniques (HPLC, GC) Coupled with Spectroscopic Detection for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC): Given its polarity due to the hydroxyl group and its relatively high molecular weight, reversed-phase HPLC would be a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. Detection would typically be performed using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC): For GC analysis, derivatization of the hydroxyl group (e.g., silylation) might be necessary to increase volatility and improve peak shape. When coupled with a mass spectrometer (GC-MS), this technique would provide both retention time information for quantification and mass spectral data for confirmation of identity. The retention index would be a valuable parameter for identification when compared against standard databases.

Expected Chromatographic Behavior

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Expected Elution/Retention |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Moderate retention time, dependent on solvent composition. |

Synthetic Utility and Applications of 1 Phenylnaphthalen 2 Ol As a Precursor in Organic Synthesis

1-Phenylnaphthalen-2-ol as an Intermediate in the Synthesis of Naphthoquinones

Naphthoquinones are a class of compounds based on a naphthalene (B1677914) ring system with two ketone groups. They are widely found in nature and are of significant interest due to their broad spectrum of biological activities, including anticancer, antifungal, and antiviral properties. This compound serves as a key precursor for phenyl-substituted naphthoquinones, which are otherwise challenging to synthesize.

A primary route to synthesizing naphthoquinones from 2-naphthol (B1666908) analogues is through oxidation. In the case of this compound, the hydroxyl group can be oxidized to form the corresponding quinone. More specifically, it can be used to generate 1,2-naphthoquinones. Research has demonstrated a one-pot synthesis of phenazine (B1670421) derivatives starting from 2-naphthols, which proceeds through the crucial intermediate formation of 1,2-naphthoquinones. ias.ac.in This reaction typically involves the self-coupling and oxidation of the 2-naphthol starting material in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈). ias.ac.in

By applying this methodology to this compound, a phenyl-substituted 1,2-naphthoquinone (B1664529) intermediate is formed in situ. This reactive intermediate can then be trapped by condensation with a 1,2-diamine to produce complex phenazine structures. ias.ac.in This strategy highlights the utility of this compound as a direct precursor to a specific class of substituted naphthoquinones.

Table 1: Representative Synthesis of a 1,2-Naphthoquinone Intermediate from a 2-Naphthol Derivative

| Starting Material | Reagents | Solvent System | Key Intermediate |

|---|

This table illustrates a general one-pot reaction where the 1,2-naphthoquinone is formed and consumed in the same pot to synthesize phenazines. The yield of the final phenazine product is often high, indicating efficient formation of the naphthoquinone intermediate. ias.ac.in

Construction of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives from this compound Building Blocks

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds containing multiple fused aromatic rings. wikipedia.org They are of great interest in materials science for their potential applications in optoelectronic devices. chemistryviews.org The synthesis of complex and precisely structured PAHs is a significant goal in organic chemistry. This compound is an ideal starting material for building larger PAHs due to its pre-existing fused ring system and multiple sites for further annulation (ring-forming) reactions.

Modern synthetic methods for creating PAHs often involve transition metal-catalyzed reactions that form new carbon-carbon bonds, leading to the construction of additional rings. For example, a strategy has been developed for the synthesis of PAHs from simple phenol (B47542) derivatives. chemistryviews.org This involves converting the phenol's hydroxyl group into a triflate, which can then undergo palladium-catalyzed annulative dimerization reactions. chemistryviews.org Subsequently, an iron(III) chloride-mediated Scholl reaction can be used to achieve the final, fully fused PAH structure. chemistryviews.org

Applying this logic, this compound can be converted to its triflate derivative. This derivative can then undergo intramolecular or intermolecular coupling reactions to build more complex, extended π-systems. The phenyl group at the 1-position can also participate in cyclization reactions, such as a phenyl-addition/dehydrocyclization (PAC) pathway, to form new fused rings under high-temperature conditions. nih.gov This makes this compound a versatile platform for accessing novel PAH architectures that are difficult to obtain through other methods. nih.gov

Table 2: General Strategies for PAH Synthesis Applicable to this compound

| Method | Key Transformation | Catalyst/Reagent Example | Potential PAH Product Type |

|---|---|---|---|

| Annulative Dimerization | C-H Activation/Coupling of a triflate derivative | PdCl₂, P(t-Bu)₃, K₂CO₃ | Extended Polybenzoacenes |

| Scholl Reaction | Intramolecular Arene-Arene Coupling | FeCl₃ | Fused, planarized PAHs |

Role of this compound in the Development of Functional Materials

The unique electronic and photophysical properties of naphthalene derivatives make them valuable components in the field of materials science. oled-intermediates.com By introducing specific functional groups onto the naphthalene core, properties such as fluorescence, charge transport, and chemical stability can be fine-tuned for specific applications. oled-intermediates.com

This compound is a precursor for functional materials precisely because its substituents—the hydroxyl group and the phenyl group—can be modified to control the final properties of the material. The hydroxyl group can be used as a handle to attach the molecule to polymer backbones or other scaffolds. Both the phenyl and hydroxyl groups influence the molecule's electronic structure, affecting its absorption and emission of light.

Derivatives of this compound are explored for use in organic electronic devices. For instance, the phenazine compounds synthesized from 2-naphthols (as described in section 7.1) are important cores in dyes and serve as building blocks for advanced organic materials. ias.ac.in The extended conjugation provided by the phenylnaphthalene core, when incorporated into larger systems like phenazines, can lead to materials with desirable properties for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The inherent fluorescence of many naphthalene derivatives is a key property that can be modulated by the substituents, making them candidates for use as fluorescent probes or as active components in solid-state lasers. oled-intermediates.com

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 110–120°C for rearrangements).

- Solvent choice (decalin for thermal stability, ethanol for polar intermediates).

- Catalytic systems (acidic vs. basic conditions for tautomer control).

Basic: How can researchers characterize the molecular structure of this compound to confirm regioselectivity and purity?

Methodological Answer:

- X-ray Crystallography : Resolves positional isomerism (e.g., distinguishing 1- vs. 2-substituted naphthols) by analyzing hydrogen-bonding networks and dihedral angles .

- NMR Spectroscopy :

- ¹H NMR : Aromatic proton shifts between δ 7.0–8.5 ppm confirm substitution patterns. Hydroxyl protons appear as broad singlets (~δ 5.6–6.0 ppm) .

- ¹³C NMR : Carbonyl or allylic carbons (e.g., δ 140–152 ppm) indicate conjugation effects .

- Mass Spectrometry : APCI-MS(+) detects [M+1]⁺ ions (e.g., m/z 261 for phenylallyl derivatives) .

Validation : Cross-reference spectral data with computational simulations (DFT) to resolve ambiguities .

Basic: What role does this compound serve as a building block in synthesizing complex organic molecules?

Methodological Answer:

- Azo Dyes : Coupling with diazonium salts at the 1-position forms red azo compounds for staining or sensor applications .

- Pharmaceutical Intermediates : Used to synthesize piperidine derivatives (e.g., receptor-binding analogs) via alkylation or reductive amination .

- Polymer Chemistry : Acts as a phenolic monomer in thermostable resins or antioxidants for rubber .

Example : 1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol (CAS 1229-55-6) demonstrates applications in photodynamic therapy and ligand design .

Advanced: What challenges arise in optimizing the synthesis of this compound derivatives, and how can reaction parameters be systematically varied?

Methodological Answer:

Challenges :

- Low yields (e.g., 32% in Claisen rearrangements due to side reactions) .

- Tautomerism complicating regioselectivity (e.g., keto-enol equilibria) .

Q. Optimization Strategies :

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading. For example, replacing decalin with polar aprotic solvents (DMF) may enhance rearrangement efficiency.

- In Situ Monitoring : Use HPLC or FTIR to track intermediate formation .

- Catalyst Screening : Chiral phosphates (e.g., (S)-VAPOL) improve enantioselectivity in asymmetric syntheses .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to assign ambiguous peaks .

- Dynamic Effects : Account for tautomerism (e.g., phenol-keto forms) by analyzing variable-temperature NMR .

- Computational Aiding : Use DFT calculations (Gaussian, ORCA) to predict chemical shifts and compare with experimental data .

Case Study : Discrepancies in δ 5.6–6.0 ppm (OH protons) may arise from hydrogen-bonding variability in different solvents .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?

Methodological Answer:

- Solubility Prediction : COSMO-RS models estimate logP and solubility in organic/aqueous mixtures .

- Reactivity Screening : DFT calculations (B3LYP/6-31G*) identify electrophilic sites for functionalization .

- Thermodynamic Stability : MD simulations assess conformational flexibility and degradation pathways .

Validation : Compare computed logP values with experimental HPLC retention times under standardized conditions .

Advanced: What experimental strategies are recommended to elucidate the biological interaction mechanisms of this compound with cellular targets?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled compounds) quantify affinity for GPCRs or nuclear receptors .

- Enzyme Inhibition : Monitor IC₅₀ values via fluorogenic substrates (e.g., cytochrome P450 inhibition) .

- Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization .

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment .

Advanced: What are the critical factors affecting the stability of this compound under various storage conditions, and how can degradation pathways be monitored?

Methodological Answer:

- Degradation Pathways :

- Oxidation : Formation of quinones under aerobic conditions.

- Photolysis : UV exposure cleaves azo bonds in derivatives .

Q. Stabilization Strategies :

- Store in amber vials at -20°C under inert gas (N₂/Ar) .

- Add antioxidants (e.g., BHT) to ethanolic stock solutions .

Q. Analytical Monitoring :

- HPLC-PDA : Detect degradation products via UV-Vis spectral shifts (λ = 254–400 nm) .

- LC-MS : Identify oxidation byproducts (e.g., m/z +16 for hydroxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.